N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl group fused to a 5-oxopyrrolidin-3-ylmethyl scaffold and a 2-cyclohexylacetamide side chain. The benzo[d][1,3]dioxole moiety is a common pharmacophore in bioactive molecules, contributing to metabolic stability and binding interactions .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h6-7,10,14-15H,1-5,8-9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWFYAUBKJPBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyrrolidinone ring through a cyclization reaction. The final step involves the coupling of the pyrrolidinone intermediate with cyclohexylacetamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety or the pyrrolidinone ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. For instance, the compound may inhibit certain enzymes, leading to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Compound K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide) :
Retains the benzo[d][1,3]dioxol-5-yl group but replaces the 5-oxopyrrolidin with a benzylthio-acetamide chain. This substitution reduces conformational rigidity, impacting target selectivity in plant growth assays . - ABT-627 () :
Contains a pyrrolidine-3-carboxylic acid scaffold with benzo[d][1,3]dioxol-5-yl and methoxyphenyl substituents. The absence of the 5-oxo group reduces hydrogen-bonding capacity compared to the target compound . - 2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides (): Replace the pyrrolidinone with a 2-oxoacetamide backbone. Substituents like 4-methoxyphenyl (4p) or tert-butyl (4s) alter solubility and steric bulk, with Rf values ranging from 0.30–0.35 in hexane/EtOAc systems .
Side-Chain Variations
- Compound 28 (): Features a benzimidazole-linked acetamide.
- EP 2 697 207 B1 Derivative (): Includes a trifluoromethylphenyl-oxazolidinone side chain. The electron-withdrawing CF₃ group enhances metabolic stability but introduces synthetic complexity .
Pharmacological and Physicochemical Properties
Bioactivity
ADMET Considerations
- Metabolism: The benzo[d][1,3]dioxole ring undergoes O-demethylenation to form o-quinones, a common pathway that may limit half-life compared to fluorinated analogs (e.g., DiFMDA in ) .
Key Challenges and Innovations
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). One study reported IC50 values of 16.19 ± 1.35 μM and 17.16 ± 1.54 μM for certain derivatives, indicating their effectiveness compared to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth. The presence of specific functional groups in the structure enhances interactions with biological targets, leading to increased potency.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer activity of related compounds, researchers synthesized several derivatives and evaluated their effects on cancer cell proliferation. The results indicated that modifications in the chemical structure significantly influenced the cytotoxicity profiles, suggesting that further optimization could yield more effective anticancer agents .
Case Study 2: Neuroprotective Effects
Another area of interest is the neuroprotective potential of compounds containing benzo[d][1,3]dioxole structures. These compounds have been shown to exhibit protective effects against neurotoxicity induced by corticosterone in neuronal cell lines, demonstrating their potential utility in treating neurodegenerative diseases .
Q & A
Basic: What are the recommended synthetic routes for N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide?
Answer:
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and functionalized pyrrolidinone intermediates. Key steps include:
- Coupling reactions : Use of triethylamine as a base in solvents like dimethylformamide (DMF) or chloroform to facilitate amide bond formation .
- Purity control : Reaction progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Final purification : Column chromatography or recrystallization to achieve >95% purity .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and cyclohexyl group conformation .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : To assess purity and detect byproducts .
Basic: What preliminary biological activities have been associated with this compound?
Answer:
The benzo[d][1,3]dioxole moiety suggests potential CNS activity (e.g., anticonvulsant or neuroprotective effects) based on structural analogs . Initial screenings should include:
- In vitro enzyme assays : Targeting kinases or neurotransmitter receptors.
- Cytotoxicity studies : Using cell lines to rule out non-specific toxicity .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
Answer:
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
- Isotopic labeling : Use deuterated solvents to eliminate solvent peak interference .
- Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres to prevent degradation .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Solvent screening : DMSO may enhance solubility of polar intermediates compared to DMF .
- Catalyst optimization : Palladium-based catalysts for coupling reactions (if applicable) .
- Temperature gradients : Stepwise heating/cooling to minimize side reactions .
Advanced: How can in silico modeling guide bioactivity studies?
Answer:
- Molecular docking : Use PubChem data (CIDs) to predict binding affinities for targets like GABA receptors or cyclooxygenase .
- QSAR models : Correlate substituent electronegativity (e.g., cyclohexyl vs. aryl groups) with activity .
Advanced: What are key considerations for structure-activity relationship (SAR) studies?
Answer:
- Functional group swaps : Replace the cyclohexyl group with smaller alkyl chains to assess steric effects .
- Pyrrolidinone ring modifications : Introduce electron-withdrawing groups to alter metabolic stability .
- Bioisosteres : Substitute the benzo[d][1,3]dioxole with other aromatic systems (e.g., indole) .
Methodological: How to handle moisture-sensitive intermediates during synthesis?
Answer:
- Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps .
- Drying agents : Molecular sieves or anhydrous MgSO4 in reaction mixtures .
Advanced: How to validate analytical methods for batch consistency?
Answer:
- Calibration curves : Use USP-grade reference standards for HPLC .
- Forced degradation studies : Expose the compound to heat/light to validate stability-indicating assays .
Advanced: What challenges arise during scale-up, and how are they mitigated?
Answer:
- Purity loss : Address via gradient elution in preparative HPLC .
- Exothermic reactions : Use jacketed reactors for temperature control .
- Byproduct formation : Optimize stoichiometry of reagents (e.g., acid chlorides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
